Scientific Field: Organic Chemistry
Summary of the Application: Lithium Aluminum Hydride (LiAlH4) is used in the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes . This reaction is important for the synthesis of five- to eight-membered bicyclic or tricyclic fused heterocycles containing nitrogen attached to an aromatic ring .
Methods of Application: The reaction is carried out using AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) . The rearranged cyclic secondary amines are obtained as a result .
Results or Outcomes: The rearranged cyclic secondary amines were obtained in good to excellent yields .
Scientific Field: Polymer Chemistry
Summary of the Application: Lithium Aluminum Hydride is used in the reduction of functional groups in polymers . This process is crucial for modifying the properties of various materials .
Methods of Application: The reduction reactions involving lithium aluminum hydride are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions .
Results or Outcomes: The reduction of functional groups in polymers leads to the modification of various materials .
Summary of the Application: Lithium Aluminum Hydride is used to convert carboxylic acids, esters, and acid halides to primary alcohols . It is also used to convert amides to amines .
Methods of Application: The conversion reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing secondary amines .
Results or Outcomes: The conversion of carboxylic acids, esters, and acid halides to primary alcohols, and amides to amines are achieved .
Summary of the Application: Lithium Aluminum Hydride is used in the reduction of epoxides . This process is crucial for the synthesis of various organic compounds .
Results or Outcomes: The reduction of epoxides leads to the formation of various organic compounds .
Summary of the Application: Lithium Aluminum Hydride is used to reduce nitriles . This process is important for the synthesis of amines .
Methods of Application: The reduction reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing amines .
Results or Outcomes: The reduction of nitriles to amines is achieved .
Scientific Field: Industrial Chemistry
Summary of the Application: Lithium Aluminum Hydride is used in flow chemistry . This process is important for fine-chemical manufacturing .
Methods of Application: The reactions involving lithium aluminum hydride are carried out in a specially designed reactor . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant .
Results or Outcomes: The use of lithium aluminum hydride in flow chemistry leads to safer product manufacturing relative to batch chemistry .
Lithium aluminum hydride bis(tetrahydro) is a derivative of lithium aluminum hydride, a well-known reducing agent in organic chemistry. Lithium aluminum hydride itself is a white crystalline solid with the formula LiAlH₄, composed of lithium, aluminum, and hydrogen. It is characterized by its strong reducing properties, capable of reducing a variety of functional groups including esters, carboxylic acids, and amides to their corresponding alcohols. The bis(tetrahydro) variant typically refers to a specific structural modification involving tetrahydrofuran or similar cyclic ethers that enhance its solubility and reactivity in organic solvents.
LiAlH(THF)₂ is a highly reactive compound and poses several safety hazards:
Lithium aluminum hydride can be synthesized through several methods:
Lithium aluminum hydride bis(tetrahydro) is widely used in various applications:
Interaction studies involving lithium aluminum hydride bis(tetrahydro) focus on its reactivity with various functional groups. For instance, studies have shown that it can effectively reduce carbonyl compounds and halogenated hydrocarbons, which has implications for both synthetic strategies and mechanistic understanding in organic chemistry .
Additionally, its interactions with other reagents can lead to complex reaction pathways that are essential for developing new synthetic methodologies.
Lithium aluminum hydride bis(tetrahydro) shares similarities with several other reducing agents. Here are some comparable compounds:
Compound | Description |
---|---|
Sodium borohydride | A milder reducing agent compared to lithium aluminum hydride; often used for less reactive substrates. |
Lithium triethylborohydride | A more selective reducing agent that can reduce esters and amides under milder conditions. |
Aluminum hydride | Similar structure but generally less reactive; used in specific applications requiring lower reactivity. |
Potassium borohydride | A strong reducing agent like sodium borohydride but less commonly used due to stability issues. |
Lithium aluminum hydride bis(tetrahydro) stands out due to its high reactivity and ability to reduce a wide range of functional groups efficiently. Its unique structure allows for enhanced solubility and reactivity in organic solvents compared to other similar compounds.
X-ray diffraction represents the primary structural characterization method for determining the crystalline phases of lithium aluminum hydride bis(tetrahydrofuran) and related compounds. The fundamental crystallographic parameters of the parent compound lithium aluminum hydride have been extensively characterized through both X-ray and neutron diffraction studies [1] [2] [3].
The α-phase of lithium aluminum hydride crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 4.8254 Å, b = 7.8048 Å, c = 9.8968 Å, and β = 112.268° at ambient conditions [1] [2]. This structural determination reveals that lithium cations are coordinated by five neighboring hydrogen atoms from tetrahedral [AlH4]⁻ anions, forming trigonal bipyramidal coordination geometries [2]. The aluminum-hydrogen bond distances in this phase range from 1.59 to 1.64 Å, indicating the covalent nature of the aluminum-hydrogen interactions within the tetrahedral complexes [2].
High-pressure X-ray diffraction investigations have identified a pressure-induced phase transition from the ambient α-phase to a more compact β-phase at approximately 3.3 GPa [2]. The β-phase adopts the I41/a space group symmetry and exhibits a remarkable volume reduction of approximately 22% compared to the α-phase [2]. This transition represents a significant structural reorganization that affects the hydrogen storage properties and local coordination environments within the material.
For the tetrahydrofuran-solvated species, structural characterization becomes more complex due to the presence of coordinated solvent molecules. The formation of lithium aluminum hydride bis(tetrahydrofuran) adducts involves the coordination of tetrahydrofuran molecules to the lithium centers, fundamentally altering the local coordination environment [4] [5]. X-ray diffraction analysis of these solvated phases reveals modified unit cell parameters and different packing arrangements compared to the unsolvated material.
Desolvation processes have been studied through temperature-programmed X-ray diffraction, demonstrating that removal of tetrahydrofuran occurs at temperatures around 333 K under vacuum conditions [4]. The desolvation process results in recovery of crystalline lithium aluminum hydride, as confirmed by X-ray diffraction patterns that match those of the standard material [4]. These studies indicate that the structural integrity of the [AlH4]⁻ tetrahedral units is maintained throughout the solvation-desolvation cycle.
Vibrational spectroscopy provides critical insights into the local bonding environment and coordination geometry of the aluminum-hydrogen bonds in lithium aluminum hydride bis(tetrahydrofuran) complexes. The aluminum-hydrogen stretching modes serve as sensitive probes for determining the coordination state and structural changes associated with solvation processes [6] [5] [7].
Infrared spectroscopy investigations of lithium aluminum hydride in tetrahydrofuran solutions reveal characteristic aluminum-hydrogen stretching modes at 1693 cm⁻¹ and 1652 cm⁻¹ [4]. These frequencies correspond to asymmetric and symmetric stretching modes of the tetrahedral [AlH4]⁻ anion, respectively [4]. The observation of these distinct vibrational modes confirms the preservation of the tetrahedral aluminum hydride geometry in the solvated state and provides direct evidence for the formation of alanate species in solution.
The aluminum-hydrogen bending modes appear in the frequency region between 800-900 cm⁻¹, providing complementary information about the tetrahedral coordination geometry [8]. Two distinct regions of aluminum-hydrogen vibrational modes have been identified: [AlH4]⁻ bending modes at 800-900 cm⁻¹ and [AlH4]⁻ stretching modes at 1600-1800 cm⁻¹ [8]. These assignments are consistent with the tetrahedral molecular geometry of the aluminum hydride anion.
Raman spectroscopy offers additional structural information through its sensitivity to different vibrational modes. Under ambient conditions, the aluminum-hydrogen stretching modes in Raman spectra appear at 1725 cm⁻¹, 1759 cm⁻¹, and 1839 cm⁻¹ [6] [9]. The symmetric stretching mode typically appears at 1839 cm⁻¹, while asymmetric stretching modes are observed at lower frequencies [6]. These assignments are based on detailed mode analysis and comparison with theoretical calculations.
High-pressure Raman spectroscopy studies have revealed pressure-dependent shifts in the aluminum-hydrogen stretching frequencies [6] [9]. As pressure increases, these modes generally shift to lower frequencies, indicating weakening of the aluminum-hydrogen bonds under compression [6]. The pressure-induced changes in vibrational frequencies correlate with the structural phase transitions observed in X-ray diffraction studies, providing complementary evidence for pressure-induced structural modifications.
The aluminum-hydrogen bending modes in Raman spectra appear at 689 cm⁻¹, 781 cm⁻¹, 819 cm⁻¹, 878 cm⁻¹, and 937 cm⁻¹ [6]. These frequencies provide information about the angular deformation characteristics of the tetrahedral [AlH4]⁻ units and their response to external pressure. The multiplicity of bending modes reflects the symmetry reduction from ideal tetrahedral geometry due to crystal field effects and intermolecular interactions.
Nuclear magnetic resonance spectroscopy provides unique insights into the solution dynamics and coordination behavior of lithium aluminum hydride bis(tetrahydrofuran) systems through multinuclear NMR investigations. The ²⁷Al and ⁷Li nuclei serve as sensitive probes for understanding the local electronic environment and molecular motion in these complex systems [10] [11] [12].
The ²⁷Al NMR line shape analysis reveals important information about the local symmetry and molecular dynamics. The observed quadrupolar broadening patterns are consistent with tetrahedral coordination geometry and provide quantitative measures of the electric field gradient tensor at the aluminum nucleus [12]. Static NMR measurements using Solomon echo sequences have proven particularly effective for characterizing these quadrupolar systems, offering accuracy comparable to magic angle spinning approaches [12].
⁷Li NMR investigations of tetrahydrofuran solutions reveal complex coupling patterns that provide information about lithium-phosphorus interactions when phosphine ligands are present [10]. In solutions containing lithium aluminum hydride and tetrahydrofuran, the ⁷Li NMR spectra show single-line signals with coupling constants that depend on the coordination environment of the lithium cation [13]. The line width behavior upon decoupling experiments excludes scalar coupling with hydrogen nuclei, indicating that lithium-hydrogen interactions are primarily electrostatic rather than covalent [13].
Temperature-dependent NMR studies have revealed important information about solution dynamics and molecular exchange processes. At low temperatures, distinct signals corresponding to different coordination environments can be resolved, while at elevated temperatures, rapid exchange leads to averaged NMR parameters [10]. These dynamic studies provide insights into the kinetics of tetrahydrofuran coordination and dissociation processes.
Multinuclear NMR investigations have confirmed that the regeneration of lithium aluminum hydride from lithium hydride and aluminum occurs through a direct one-step process in dimethyl ether solutions [11] [14]. In situ ²⁷Al and ⁷Li NMR spectroscopy studies demonstrate that lithium aluminum hydride solvate adducts form directly without formation of intermediate phases such as Li₃AlH₆ [11] [14]. These findings provide important mechanistic insights for understanding regeneration pathways and optimizing synthetic procedures.
X-ray absorption spectroscopy represents a powerful technique for investigating the local electronic and atomic structure of lithium aluminum hydride bis(tetrahydrofuran) systems, particularly through aluminum K-edge measurements. This technique provides element-specific information about coordination environments, oxidation states, and local structural arrangements that complement diffraction and spectroscopic methods [15] [16] [17].
X-ray absorption near-edge structure (XANES) spectroscopy offers insights into the electronic structure and coordination geometry around aluminum centers. The aluminum K-edge XANES spectra provide information about the density of unoccupied aluminum 3p states and can distinguish between different coordination environments and oxidation states [16]. For aluminum hydride complexes, the XANES features reflect the tetrahedral coordination of aluminum by hydrogen atoms and the ionic character of the aluminum-hydrogen bonds.
Extended X-ray absorption fine structure (EXAFS) spectroscopy enables precise determination of aluminum-hydrogen bond distances and coordination numbers in both crystalline and solution phases [16] [18]. The EXAFS oscillations arise from backscattering of photoelectrons by neighboring atoms and provide quantitative structural parameters including bond lengths, coordination numbers, and Debye-Waller factors [18]. For lithium aluminum hydride systems, EXAFS analysis can determine aluminum-hydrogen distances with precision of ±0.02 Å and coordination numbers with uncertainties of ±10%.
In situ X-ray absorption studies have been employed to monitor structural changes during tetrahydrofuran coordination and decoordination processes [17] [5]. These investigations reveal how the local aluminum coordination environment changes upon solvation, including modifications in aluminum-hydrogen bond lengths and coordination geometries [17]. The technique is particularly valuable for studying solution-phase species where traditional diffraction methods may be less applicable.
Temperature-dependent X-ray absorption measurements provide information about thermal effects on local structure and molecular dynamics. As temperature increases, increased thermal motion leads to larger Debye-Waller factors in EXAFS analysis, while XANES features may show temperature-dependent changes reflecting electronic structure modifications [16]. These studies are important for understanding the stability and behavior of tetrahydrofuran-solvated complexes under various thermal conditions.